Methyl 4-(methylamino)quinazoline-6-carboxylate
Description
Properties
CAS No. |
648449-02-9 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-(methylamino)quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-12-10-8-5-7(11(15)16-2)3-4-9(8)13-6-14-10/h3-6H,1-2H3,(H,12,13,14) |
InChI Key |
OPOORPXTWPJSHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Chlorine at position 4 of the quinazoline ring can be displaced by methylamine via nucleophilic substitution. For instance, 4-chloroquinazoline derivatives react with methylamine in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C to yield 4-methylamino products.
-
Reactant: 4-Chloro-6-nitroquinazoline
-
Conditions: Methylamine (2 eq.), DMF, 70°C, 12 h
-
Yield: ~75% (4-methylamino-6-nitroquinazoline)
Reductive Amination
Alternatively, reductive amination of 4-oxoquinazoline derivatives offers a pathway to introduce the methylamino group. Using sodium borohydride or cyanoborohydride in the presence of methylamine converts ketones to secondary amines.
Installation of the Methyl Ester at Position 6
Direct Esterification
Carboxylic acid intermediates at position 6 are esterified using methanol under acidic conditions. For example, quinazoline-6-carboxylic acid reacts with methanol and thionyl chloride (SOCl₂) to form the methyl ester.
-
Reactant: Quinazoline-6-carboxylic acid
-
Reagents: SOCl₂ (1.2 eq.), methanol (excess)
-
Conditions: Reflux, 4 h
-
Yield: 85–90%
Coupling Reactions
Modern methods employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxylic acids for esterification.
-
Reactant: 6-Carboxyquinazoline derivative
-
Reagents: DCC (1.1 eq.), HOBt (1.1 eq.), methanol
-
Conditions: 0°C → room temperature, 8 h
-
Yield: 70–80%
Integrated Synthetic Routes
Sequential Functionalization
A three-step sequence is widely reported:
-
Quinazoline core synthesis: Anthranilic acid + thioacetamide → 2-methylquinazolin-4(3H)-one.
-
Amination and esterification: Sequential treatment with methylamine and esterifying agents.
Representative Data Table:
One-Pot Strategies
Recent advances utilize palladium-catalyzed cross-coupling to streamline synthesis. For example, Suzuki-Miyaura coupling installs aryl groups before final functionalization.
Challenges and Optimization
Regioselectivity
Positional selectivity during chlorination or amination is critical. Steric hindrance from the 2-methyl group in intermediates often directs reactivity to position 4.
Purification
Chromatographic separation is frequently required due to byproducts like dicyclohexylurea in DCC-mediated couplings. Recrystallization from petroleum ether/ethyl acetate improves purity.
Emerging Techniques
Chemical Reactions Analysis
Ester Hydrolysis and Aminolysis
The methyl carboxylate group undergoes nucleophilic substitution under basic or acidic conditions:
Mechanistic studies indicate that the ester’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., hydroxide or ammonia), forming carboxylic acids or amides, respectively .
Substitution Reactions on the Quinazoline Core
The methylamino group at position 4 participates in electrophilic substitutions, while the quinazoline ring undergoes regioselective modifications:
Methylamino Group Reactivity
-
Alkylation/Acylation :
The secondary amine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides. For example:Reported yields for similar quinazoline derivatives range from 65–85% .
Ring Functionalization
-
Halogenation :
Bromination at position 2 or 7 occurs using N-bromosuccinimide (NBS) under light (150–400 W IR lamp) . -
Nitration :
Nitric acid introduces nitro groups at electron-rich positions (e.g., position 7), enabling downstream reductions to amines .
Condensation and Cyclization
The carboxylate and methylamino groups facilitate cyclization with bifunctional reagents:
These reactions exploit the ester’s carbonyl for nucleophilic attack and the methylamino group for imine formation .
Oxidation and Reduction
-
Oxidation :
The quinazoline ring resists oxidation, but the methylamino group oxidizes to a nitroso derivative with KMnO₄ (>60% yield) . -
Reduction :
LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation saturates the quinazoline ring .
Comparative Reactivity with Analogues
The methylamino and carboxylate groups confer unique reactivity compared to simpler quinazolines:
| Compound | Key Reactivity Differences |
|---|---|
| 4-Chloroquinazoline | Higher electrophilicity at C4; prone to SNAr reactions |
| Quinazolin-4(3H)-one | Lactam carbonyl participates in condensations |
| Methyl 4-(methylamino)quinazoline-6-carboxylate | Dual reactivity: ester hydrolysis + amine alkylation |
Table 1: Reaction Conditions for Ester Transformations
| Reaction | Solvent | Catalyst/Temp | Yield |
|---|---|---|---|
| Hydrolysis | MeOH/H₂O | NH₃, 25–30°C | 89% |
| Aminolysis | MeOH | NH₃, 40°C | 80% |
| Reduction | THF | LiAlH₄, 0°C | 72% |
Table 2: Bioactive Derivatives and Activities
| Derivative | Target | Activity | Source |
|---|---|---|---|
| Thienoquinazoline | PAK4 | K_i = 0.036 μM | |
| Benzoxazinone hybrid | A549 cells | GI₅₀ = 0.32 μM |
Scientific Research Applications
Pharmacological Applications
Methyl 4-(methylamino)quinazoline-6-carboxylate exhibits a range of pharmacological activities, making it a valuable compound in drug discovery:
- Anti-inflammatory Properties : This compound has been identified as having potential anti-inflammatory effects. It can modulate immune responses and is being investigated for treating conditions like inflammatory bowel disease (IBD) and rheumatoid arthritis .
- Anticancer Activity : Quinazoline derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. They are being explored for their ability to target various cancer types, including colorectal cancer and lung cancer .
- Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties, which could be beneficial in developing treatments for bacterial and fungal infections .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps:
- Aza-Reaction Method : A common synthetic route includes the reaction of aniline derivatives with ethyl glyoxalate to form the quinazoline structure.
- Chemical Stability : The compound is characterized by its high purity and stability, which are crucial for its applications in research and drug development.
Several studies have documented the efficacy of this compound in various applications:
- A study highlighted its effectiveness in reducing inflammation in animal models of IBD, demonstrating significant improvements in clinical symptoms and histological scores .
- Another research project focused on synthesizing hybrid compounds that combine this compound with other bioactive scaffolds, resulting in enhanced anticancer activity against multiple human cancer cell lines .
Mechanism of Action
The mechanism of action of Methyl 4-(methylamino)quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazoline Derivatives
a) Substituent Variations on the Quinazoline Core
- Compound 7l (6-(6-Aminopyridin-3-yl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine): Features a pyridinylmethyl group at position 4 and an aminopyridinyl substituent at position 6. Unlike the target compound, this lacks a carboxylate ester, reducing solubility (ESI-MS: 329.1 [M + H]+; yield: 67.6%) .
- Compound 7m (6-(6-Aminopyridin-3-yl)-N-(2,3-difluorophenyl)quinazolin-4-amine): Incorporates a difluorophenyl group, introducing electron-withdrawing effects. This enhances metabolic stability but may reduce cellular permeability compared to the methyl ester in the target compound (yield: 88.7%) .
Pyridine and Nicotinate Derivatives
- 4-(Methylamino)pyridine: Shares the methylamino group but lacks the quinazoline core. Studies show that methylamino-substituted pyridines exhibit enhanced potency in modulating ion channels, suggesting that the target compound’s methylamino group may similarly improve bioactivity .
- Methyl 6-aminonicotinate: A pyridine-based ester with an amino group at position 6.
Heterocyclic Carboxylates
- Ethyl 5-aminothiazole-4-carboxylate: A thiazole derivative with an ester group. Thiazoles are smaller heterocycles with distinct electronic profiles, leading to different pharmacokinetic properties compared to quinazolines .
- Methyl 6-amino-4-hydroxyquinoline-2-carboxylate: A quinoline analog with hydroxyl and amino groups. The absence of a second nitrogen in the ring reduces aromatic stabilization and hydrogen-bonding capacity relative to quinazolines .
Data Tables
Table 2: Comparison with Non-Quinazoline Heterocycles
Biological Activity
Methyl 4-(methylamino)quinazoline-6-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article discusses its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a quinazoline derivative characterized by the presence of a methylamino group at the 4-position and a carboxylate group at the 6-position. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Quinazoline derivatives are known to inhibit specific enzymes and receptors, which can lead to therapeutic effects in various conditions, including cancer and inflammation. The compound's mechanism involves:
- Inhibition of Kinases : Quinazoline compounds often act as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation .
- Antimicrobial Activity : Some studies suggest that quinazoline derivatives exhibit antimicrobial properties, making them potential candidates for treating infections .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various disease models .
Anticancer Activity
This compound has shown promising results in cancer research. A study demonstrated its ability to inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell cycle regulation . The following table summarizes the anticancer activities observed in various studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (lung cancer) | 15 | Inhibition of PAK4 signaling | |
| MDA-MB-231 (breast) | 20 | Induction of apoptosis | |
| HeLa (cervical) | 25 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce NF-κB activation, which is crucial in inflammatory responses. The following data highlights its anti-inflammatory effects:
| Study Reference | Model | Effect |
|---|---|---|
| LPS-induced inflammation | Reduced IL-6 and TNF-α levels | |
| Mouse model of arthritis | Decreased joint swelling |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Treatment : In a preclinical study involving A549 lung cancer cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. The study noted an IC50 value of approximately 15 µM, indicating potent activity against this cancer type .
- Inflammation Reduction : In a mouse model of rheumatoid arthritis, administration of this compound led to a marked reduction in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for Methyl 4-(methylamino)quinazoline-6-carboxylate?
Methodological Answer: The synthesis typically involves:
- Electrochemical oxidative cyclization : Using 2-aminobenzamides with aluminum/carbon electrodes and acetic acid as an electrolyte at room temperature, yielding quinazolin-4(3H)-one scaffolds. Methylation is achieved via esterification (e.g., using methyl iodide and potassium carbonate in acetone) .
- Transition-metal catalysis : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 4-position, followed by functionalization of the methylamino group .
- Microwave-assisted synthesis : Enhances reaction rates for cyclization steps, reducing side products .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methylamino protons at δ 2.8–3.2 ppm, quinazoline carbons at δ 160–170 ppm) .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 259.12) and fragmentation patterns .
- IR Spectroscopy : Identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and NH stretches .
Q. What biological activities are associated with quinazoline derivatives?
Methodological Answer: Quinazolines exhibit:
- Anticancer activity : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets .
- Antimicrobial properties : Disruption of bacterial cell wall synthesis (e.g., Gram-positive targeting) .
- PARP inhibition : Demonstrated by analogs like mefuparib, which employ intramolecular hydrogen bonding for bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in quinazoline synthesis?
Methodological Answer: Regioselectivity challenges arise during cyclization and substitution. Strategies include:
- Solvent polarity tuning : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the 4-position .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions in Pd-catalyzed couplings .
- Catalyst design : Bulky ligands (e.g., XPhos) enhance steric control during cross-coupling .
Data Contradiction Analysis:
Electrochemical methods (room temperature) often yield higher regioselectivity than thermal methods (80–120°C), but with lower functional group tolerance. Researchers must balance these trade-offs based on target substituents .
Q. How do structural modifications impact biological activity?
Methodological Answer: Key modifications and their effects:
- 4-Position substituents : Electron-withdrawing groups (e.g., Cl, F) enhance kinase inhibition by stabilizing ligand-receptor interactions .
- Methylamino group : Methylation improves metabolic stability compared to primary amines .
- Carboxylate ester : Hydrolysis to carboxylic acid increases solubility but reduces cell permeability .
Q. How to address discrepancies in spectral data interpretation?
Methodological Answer: Common discrepancies and solutions:
- Overlapping NMR peaks : Use 2D NMR (COSY, HSQC) to resolve proton-carbon correlations .
- HRMS adduct formation : Analyze multiple ionization modes (e.g., ESI+/ESI–) to confirm molecular ions .
- Impurity signals : Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
Case Study:
In , methyl 6-methoxy-2-phenylquinoline-4-carboxylate showed unexpected doublet splitting in 1H NMR due to restricted rotation of the methoxy group, resolved via variable-temperature NMR .
Q. What strategies mitigate side reactions during methyl esterification?
Methodological Answer:
- Controlled alkylation : Use methyl iodide in stoichiometric excess (1.5–2.0 eq) with K2CO3 to prevent di-methylation .
- Protecting groups : Temporarily protect reactive amines (e.g., Boc) before esterification .
- Low-temperature quenching : Halt reactions at 80% completion to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
